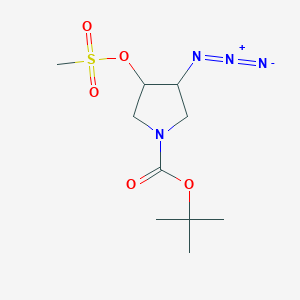![molecular formula C14H13NO6 B12307925 2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo- CAS No. 343310-64-5](/img/structure/B12307925.png)
2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo- is a complex organic compound with a unique structure that includes a benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo- typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Benzopyran Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.
Introduction of the Acetic Acid Group: This step may involve carboxylation reactions.
Addition of the Ethoxycarbonylamino Group: This is usually done through amide formation reactions using ethyl chloroformate and an appropriate amine.
Oxidation to Form the Oxo Group: This step can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: The ethoxycarbonylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit enzymes involved in oxidative stress pathways.
Modulation of Receptor Activity: It may interact with receptors involved in inflammatory responses.
Antioxidant Activity: The compound can scavenge free radicals, reducing oxidative damage in cells.
Comparison with Similar Compounds
2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo- can be compared with other benzopyran derivatives:
2H-1-Benzopyran-4-acetic acid: Lacks the ethoxycarbonylamino and oxo groups, resulting in different chemical properties and biological activities.
7-Hydroxy-2H-1-benzopyran-4-acetic acid: Contains a hydroxyl group instead of the ethoxycarbonylamino group, leading to different reactivity and applications.
2H-1-Benzopyran-4-acetic acid, 7-amino-2-oxo-: Similar structure but with an amino group, which can affect its biological activity and chemical reactivity.
The uniqueness of 2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo- lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
343310-64-5 |
|---|---|
Molecular Formula |
C14H13NO6 |
Molecular Weight |
291.26 g/mol |
IUPAC Name |
2-[7-(ethoxycarbonylamino)-2-oxochromen-4-yl]acetic acid |
InChI |
InChI=1S/C14H13NO6/c1-2-20-14(19)15-9-3-4-10-8(5-12(16)17)6-13(18)21-11(10)7-9/h3-4,6-7H,2,5H2,1H3,(H,15,19)(H,16,17) |
InChI Key |
ZZKNQGQPRDPHGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


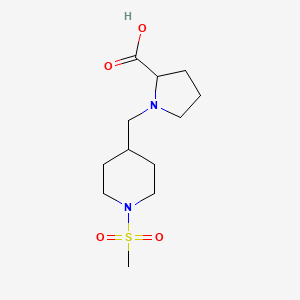
![4-Pentenoicacid,2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-,(S)-](/img/structure/B12307858.png)
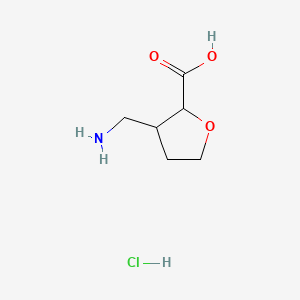
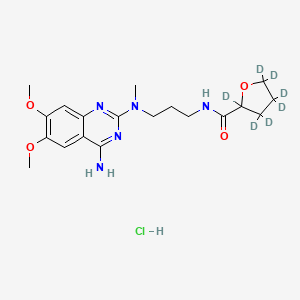
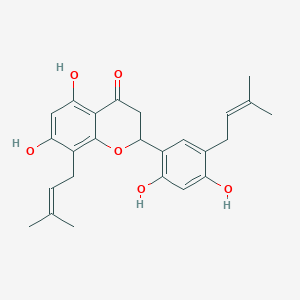
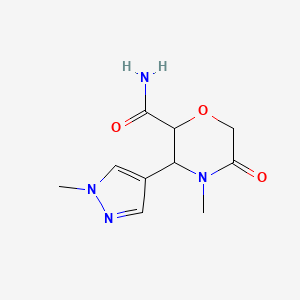
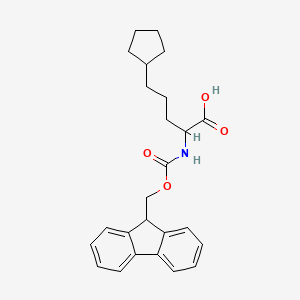

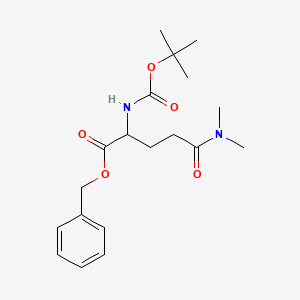
![rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol, trans](/img/structure/B12307922.png)

